molecular formula C14H18O3 B1608951 Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate CAS No. 54957-66-3

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate

Cat. No. B1608951
CAS RN: 54957-66-3
M. Wt: 234.29 g/mol
InChI Key: FQZYAOSIMPAQNW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol1. It has garnered significant attention due to its unique properties1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate. However, similar compounds are often synthesized through various organic reactions. More research is needed to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate consists of a propanoate ester group attached to a phenyl group with a propan-2-yl (isopropyl) substituent1. The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not available in the resources I have. However, as an ester, it could potentially undergo reactions such as hydrolysis, reduction, and transesterification.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not fully detailed in the available resources. However, it’s known that it has a molecular weight of 234.29 g/mol1.


Scientific Research Applications

  • Stereoselective Bioreduction

    • Scientific Field : Biochemistry and Pharmacology .
    • Application Summary : Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate ((S)-HEES) acts as a key chiral intermediate for the blockbuster antidepressant drug duloxetine . This can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) that contains a 3-oxoacyl structure .
    • Methods of Application : The sequences of the short-chain dehydrogenase/reductases from Chryseobacterium sp. CA49 were analyzed, and the putative 3-oxoacyl-acyl-carrier-protein reductase, ChKRED12, was able to stereoselectively catalyze the NADPH-dependent reduction to produce (S)-HEES .
    • Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .
  • Reactions with 1,2-Binucleophiles

    • Scientific Field : Organic Chemistry .
    • Application Summary : Reactions of ethyl 3- (4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents (hydrazine, phenylhydrazine, hydroxylamine) leads to the formation of some new pyrazole and isoxazole derivatives .
    • Methods of Application : The reaction of ethyl 3- (4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine as the simplest representative of 1,2-binucleophilic reagents proceeded under mild conditions (ethanol, room temperature) with a small (20 mol %) excess of hydrazine .
    • Results or Outcomes : The reactions led to the formation of pyrazole derivatives in high yields (81–99%) .
  • Production of (S)-Duloxetine

    • Scientific Field : Biochemistry and Pharmacology .
    • Application Summary : Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
    • Methods of Application : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
    • Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .
  • Synthesis of Quinoxaline Derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
    • Methods of Application : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
    • Results or Outcomes : Quinoxalines and fused ring systems show diverse pharmacological activities .
  • Production of (S)-Duloxetine

    • Scientific Field : Biochemistry and Pharmacology .
    • Application Summary : Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
    • Methods of Application : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
    • Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .
  • Synthesis of Quinoxaline Derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
    • Methods of Application : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
    • Results or Outcomes : Quinoxalines and fused ring systems show diverse pharmacological activities .

Safety And Hazards

Specific safety and hazard information for Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is not available in the resources I have. As with all chemicals, it should be handled with appropriate safety measures to prevent harm.


Future Directions

The future directions of research and applications involving Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not specified in the available resources. Given its unique properties1, it could potentially be of interest in various fields of chemistry and materials science.


Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYAOSIMPAQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374809
Record name ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate

CAS RN

54957-66-3
Record name ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (2.4 grams) and 4.5 grams of dimethyl carbonate are suspended in 150 ml of ether. 8.1 grams of p-isopropylacetophenone is gradually dropped thereinto under heating to reflux, then a small amount of ethanol is added thereto, heated to reflux for one hour, cooled, and the reaction is stopped by the addition of 20 ml of ethanol. The mixture is poured into ice water and extracted with ether. The ether extracts are combined, washed with water, dried with anhydrous magnesium sulfate and ether is evaporated therefrom. The resulting oil is purified by distillting in vacuo to give 6.5 grams of colorless oily product, b.p. 80° C./5 mmHg.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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